5-(Benzyloxybenzyloxybenzyl)acyclouridine 5-(Benzyloxybenzyloxybenzyl)acyclouridine
Brand Name: Vulcanchem
CAS No.: 105847-66-3
VCID: VC0020011
InChI: InChI=1S/C28H28N2O6/c31-13-14-34-20-30-17-24(27(32)29-28(30)33)15-23-7-4-8-26(16-23)36-19-22-9-11-25(12-10-22)35-18-21-5-2-1-3-6-21/h1-12,16-17,31H,13-15,18-20H2,(H,29,32,33)
SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=CC(=C3)CC4=CN(C(=O)NC4=O)COCCO
Molecular Formula: C28H28N2O6
Molecular Weight: 488.5 g/mol

5-(Benzyloxybenzyloxybenzyl)acyclouridine

CAS No.: 105847-66-3

Main Products

VCID: VC0020011

Molecular Formula: C28H28N2O6

Molecular Weight: 488.5 g/mol

5-(Benzyloxybenzyloxybenzyl)acyclouridine - 105847-66-3

CAS No. 105847-66-3
Product Name 5-(Benzyloxybenzyloxybenzyl)acyclouridine
Molecular Formula C28H28N2O6
Molecular Weight 488.5 g/mol
IUPAC Name 1-(2-hydroxyethoxymethyl)-5-[[3-[(4-phenylmethoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C28H28N2O6/c31-13-14-34-20-30-17-24(27(32)29-28(30)33)15-23-7-4-8-26(16-23)36-19-22-9-11-25(12-10-22)35-18-21-5-2-1-3-6-21/h1-12,16-17,31H,13-15,18-20H2,(H,29,32,33)
Standard InChIKey ICNZCFDJXIBTPV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=CC(=C3)CC4=CN(C(=O)NC4=O)COCCO
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=CC(=C3)CC4=CN(C(=O)NC4=O)COCCO
Synonyms 5-(3-(4-benzyloxybenzyloxy)benzyl)-1-((2-hydroxyethoxy)methyl)uracil
5-(benzyloxybenzyloxybenzyl)acyclouridine
BBBAU
PubChem Compound 129133
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator